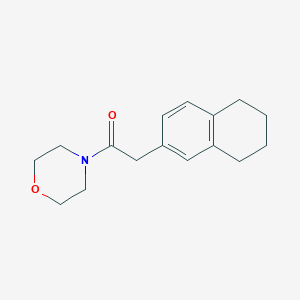
1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a type of ketone that is commonly used in research laboratories for its unique properties and effects.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects
1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and protecting against oxidative stress. 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. However, the limitations of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone include its high cost and limited availability, which can make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for the research and development of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, which could have applications in the treatment of various diseases. Another direction is the investigation of the potential use of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in combination with other drugs or therapies, which could enhance its therapeutic effects.
Conclusion
In conclusion, 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves several steps, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several advantages and limitations for use in laboratory experiments, and there are several future directions for its research and development.
Synthesis Methods
The synthesis of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves several steps, including the condensation of 2-naphthaldehyde with morpholine, followed by reduction with sodium borohydride. The final product is obtained through purification using column chromatography. This method is commonly used in research laboratories for the synthesis of 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Scientific Research Applications
1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-7-9-19-10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13/h5-6,11H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOWNUYEMOTVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507645.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)
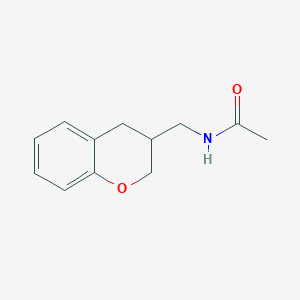

![Cyclopentyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507676.png)
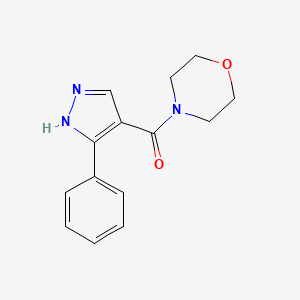
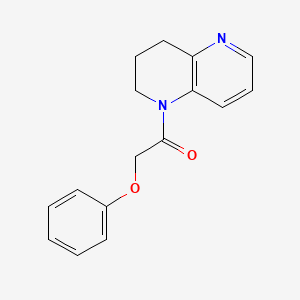
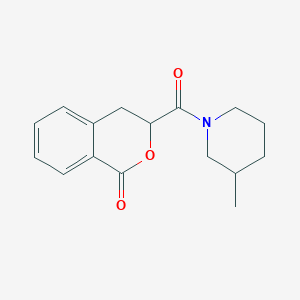
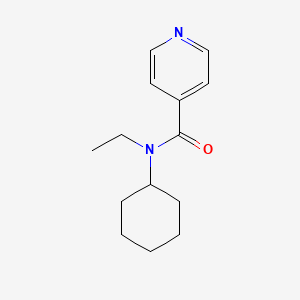
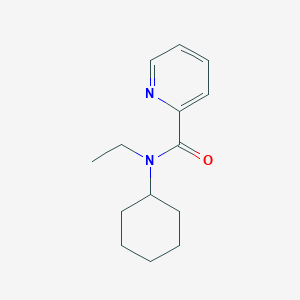
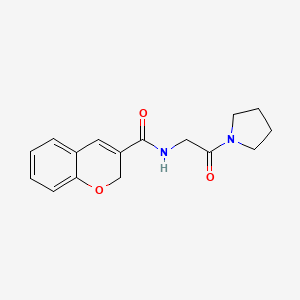
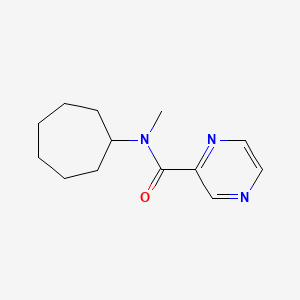
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)